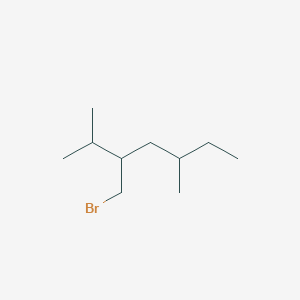
3-(Bromomethyl)-2,5-dimethylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,5-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with two methyl substituents at the second and fifth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethylheptane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,5-dimethylheptane with bromine in the presence of a radical initiator such as triphenylphosphine in dichloromethane (DCM) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, often scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Formation of 3-(Hydroxymethyl)-2,5-dimethylheptane.
Elimination: Formation of 2,5-dimethylhept-2-ene.
Oxidation: Formation of 3-(Formyl)-2,5-dimethylheptane or 3-(Carboxyl)-2,5-dimethylheptane.
科学研究应用
3-(Bromomethyl)-2,5-dimethylheptane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of 3-(Bromomethyl)-2,5-dimethylheptane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. The bromomethyl group serves as a leaving group, facilitating various substitution and elimination reactions.
相似化合物的比较
Similar Compounds
3-(Bromomethyl)heptane: Lacks the additional methyl groups at the second and fifth positions.
2,5-Dimethylheptane: Does not contain the bromomethyl group.
3-(Chloromethyl)-2,5-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.
生物活性
3-(Bromomethyl)-2,5-dimethylheptane is a halogenated organic compound that belongs to the family of aliphatic hydrocarbons. Its unique structure, characterized by a bromomethyl group and two methyl substituents on a heptane backbone, suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula: C9H19Br
- Molecular Weight: 207.15 g/mol
- IUPAC Name: this compound
-
Structure:
Br CH2−C CH3)2−C CH3)−C5H11
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and anticancer properties. The compound's halogenated nature often enhances its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that halogenated compounds, including brominated aliphatic hydrocarbons like this compound, exhibit significant antimicrobial properties. A study evaluating various halogenated compounds found that those with bromine substitutions demonstrated enhanced activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer properties of halogenated hydrocarbons have been a subject of interest due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that this compound may induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 20 µM .
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.1 |
| MCF-7 | 18.6 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Cell Membrane Disruption: The bromomethyl group may facilitate penetration into bacterial membranes or cancer cells, leading to increased permeability and eventual cell death.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA strands or form adducts that disrupt replication processes.
- Enzyme Inhibition: The compound may inhibit key metabolic enzymes in pathogens or cancer cells, further contributing to its antimicrobial and anticancer effects.
Case Studies
- Antibacterial Screening: A study conducted by researchers evaluated the antibacterial efficacy of several brominated compounds against clinical isolates. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria .
- Cytotoxicity Assay: Another investigation assessed the cytotoxic effects of various halogenated aliphatic compounds on different cancer cell lines. The findings highlighted that the presence of bromine significantly enhanced the cytotoxic potential compared to non-halogenated analogs .
属性
分子式 |
C10H21Br |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,5-dimethylheptane |
InChI |
InChI=1S/C10H21Br/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3 |
InChI 键 |
CRDMAWCMHYZCIQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(CBr)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















